molecular formula C11H8BrNO3 B1362120 Methyl 3-(3-bromophenyl)isoxazole-4-carboxylate CAS No. 267651-85-4

Methyl 3-(3-bromophenyl)isoxazole-4-carboxylate

Cat. No.: B1362120
CAS No.: 267651-85-4
M. Wt: 282.09 g/mol
InChI Key: BUKSPGJBGRSIJJ-UHFFFAOYSA-N
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Description

Methyl 3-(3-bromophenyl)isoxazole-4-carboxylate is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring. This particular compound is characterized by the presence of a bromine atom attached to the phenyl ring, which is further connected to the isoxazole ring. The carboxylate group is esterified with a methyl group, making it a methyl ester. Isoxazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science.

Scientific Research Applications

Methyl 3-(3-bromophenyl)isoxazole-4-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: Isoxazole derivatives are known for their pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    Agrochemicals: Isoxazole derivatives are used in the development of herbicides and pesticides.

    Materials Science: Isoxazole derivatives are used in the development of advanced materials, including liquid crystals and polymers.

Safety and Hazards

The safety information available indicates that these compounds may pose certain hazards. They are classified under GHS07, with hazard statements H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Future Directions

The development of new synthetic routes for the synthesis of isoxazole derivatives is a promising area of research . Given their significance in drug discovery, it is imperative to develop new eco-friendly synthetic strategies . The potential application of metal-free synthetic routes for the synthesis of isoxazoles with significant biological interests is a promising future direction .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(3-bromophenyl)isoxazole-4-carboxylate can be achieved through several synthetic routes. One common method involves the cycloaddition reaction of nitrile oxides with alkynes. The nitrile oxide can be generated in situ from the corresponding hydroximoyl chloride in the presence of a base. The reaction proceeds under mild conditions and typically yields the desired isoxazole derivative in good yields .

Another method involves the reaction of 3-bromobenzaldehyde with hydroxylamine to form the corresponding oxime, which is then cyclized to the isoxazole ring using a dehydrating agent such as phosphorus oxychloride. The resulting isoxazole is then esterified with methanol in the presence of an acid catalyst to form the methyl ester .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality. The use of environmentally friendly solvents and catalysts is also considered to minimize waste and reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(3-bromophenyl)isoxazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles (amines, thiols, alkoxides), base (sodium hydroxide, potassium carbonate), solvent (dimethylformamide, tetrahydrofuran), temperature (room temperature to reflux).

    Oxidation Reactions: Oxidizing agents (potassium permanganate, chromium trioxide), solvent (acetone, dichloromethane), temperature (room temperature to reflux).

    Reduction Reactions: Reducing agents (lithium aluminum hydride, sodium borohydride), solvent (ether, tetrahydrofuran), temperature (0°C to room temperature).

Major Products Formed:

    Substitution Reactions: Aniline derivatives, thiol-substituted derivatives, alkoxy-substituted derivatives.

    Oxidation Reactions: Oxazole derivatives.

    Reduction Reactions: Alcohol derivatives.

Mechanism of Action

The mechanism of action of methyl 3-(3-bromophenyl)isoxazole-4-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, including enzymes, receptors, and ion channels. The isoxazole ring can act as a bioisostere for other heterocycles, allowing it to mimic the biological activity of other compounds. The bromine atom can enhance the compound’s binding affinity to its target by forming halogen bonds or through hydrophobic interactions .

Comparison with Similar Compounds

Methyl 3-(3-bromophenyl)isoxazole-4-carboxylate can be compared with other similar compounds, such as:

    Methyl 3-(4-bromophenyl)isoxazole-4-carboxylate: This compound has the bromine atom in the para position instead of the meta position.

    Methyl 3-(3-chlorophenyl)isoxazole-4-carboxylate: This compound has a chlorine atom instead of a bromine atom.

    Methyl 3-(3-fluorophenyl)isoxazole-4-carboxylate: This compound has a fluorine atom instead of a bromine atom.

This compound is unique due to the presence of the bromine atom in the meta position, which can influence its chemical reactivity and biological activity in distinct ways compared to its analogs.

Properties

IUPAC Name

methyl 3-(3-bromophenyl)-1,2-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO3/c1-15-11(14)9-6-16-13-10(9)7-3-2-4-8(12)5-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUKSPGJBGRSIJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CON=C1C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00357864
Record name Methyl 3-(3-bromophenyl)-1,2-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00357864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

267651-85-4
Record name Methyl 3-(3-bromophenyl)-1,2-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00357864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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